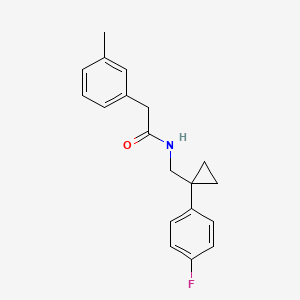
4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its carboxyl groups and pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrole ring and carboxymethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be used to modify the pyrrole ring or the carboxyl groups.
Substitution: Substitution reactions can introduce different functional groups to the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids or their derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its carboxyl groups make it a versatile reagent for forming amides, esters, and other derivatives.
Biology: In biological research, 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid can be used to study enzyme-substrate interactions and metabolic pathways. Its structural similarity to naturally occurring compounds allows for the investigation of biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications requiring stability and reactivity.
Wirkmechanismus
The mechanism by which 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
4-(Carboxymethyl)phenylboronic acid
4-(Carboxymethyl)phenylboronic acid pinacol ester
4-(Carboxymethyl)-L-phenylalanine
Uniqueness: 4-(Carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole ring structure, which is not present in the listed similar compounds. This structural difference can lead to distinct chemical and biological properties, making it suitable for specific applications where the other compounds may not be effective.
Eigenschaften
IUPAC Name |
3-(carboxymethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-3-6(8(13)14)4(2-5(10)11)7(12)9-3/h4H,2H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRJIDFABZYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2990476.png)

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)


![4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2990490.png)

